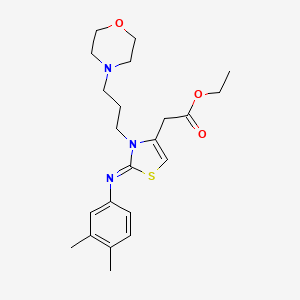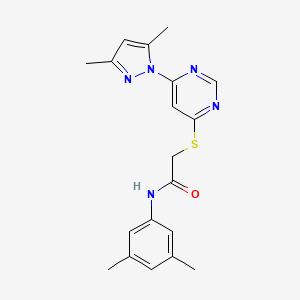![molecular formula C16H19N3O5S B2616950 N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-88-2](/img/structure/B2616950.png)
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine, also known as HET0016, is a selective and potent inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase enzyme. This enzyme is responsible for the conversion of arachidonic acid to 20-HETE, which plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthesis has been shown to have potential therapeutic benefits in the treatment of hypertension, stroke, and other cardiovascular diseases.
Mechanism of Action
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine works by inhibiting the 20-HETE synthase enzyme, which reduces the production of 20-HETE. This leads to a decrease in vascular tone, blood pressure, and renal function. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the inhibitor to the heme group of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of 20-HETE, which leads to a decrease in vascular tone and blood pressure. It also improves renal function by increasing renal blood flow and reducing proteinuria. This compound has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. It also has anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine in lab experiments include its high selectivity and potency as an inhibitor of the 20-HETE synthase enzyme. It is also relatively easy to synthesize and has been extensively studied in animal models. However, the limitations of using this compound include its potential off-target effects and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of hypertension, stroke, and other cardiovascular diseases.
2. Further studies to understand the mechanism of action of this compound and its potential off-target effects.
3. Development of new inhibitors of the 20-HETE synthase enzyme with improved selectivity and potency.
4. Studies to evaluate the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases.
5. Investigation of the role of 20-HETE in the pathogenesis of other diseases, such as cancer and inflammatory disorders.
In conclusion, this compound is a selective and potent inhibitor of the 20-HETE synthase enzyme with potential therapeutic applications in the treatment of hypertension, stroke, and other cardiovascular diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine involves a series of chemical reactions starting with the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-asparagine and 2-bromoethanol to form this compound.
Scientific Research Applications
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine has been extensively studied for its potential therapeutic applications in cardiovascular diseases. In animal studies, this compound has been shown to lower blood pressure, improve renal function, and reduce the incidence of stroke. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
properties
IUPAC Name |
3-(2-hydroxyethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-11-4-2-10(3-5-11)13-9-25-16(18-13)19-15(23)12(8-14(21)22)17-6-7-20/h2-5,9,12,17,20H,6-8H2,1H3,(H,21,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLVBBSPMXVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

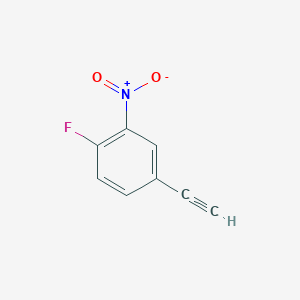


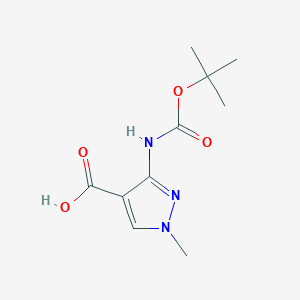
![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)
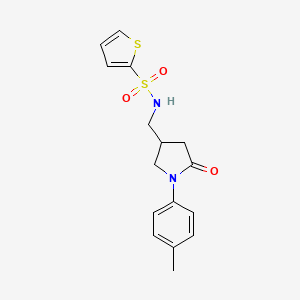
![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)

